Ractopamine

Stereoisomer selectivity Receptor binding affinity β-adrenoceptor pharmacology

Ractopamine (CAS 97825-25-7, hydrochloride salt CAS 90274-24-1) is a synthetic phenethanolamine β-adrenergic receptor (βAR) agonist that exhibits dual β1- and β2-adrenoceptor activity. The compound is produced as a mixture of four stereoisomers (RR, RS, SR, SS), with the RR isomer demonstrating the highest receptor binding affinity (Kd values of 29 nM at β1AR and 26 nM at β2AR in cloned porcine receptors).

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 97825-25-7
Cat. No. B1197949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRactopamine
CAS97825-25-7
Synonyms4-hydroxy-alpha-(((3-(4-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzenemethanol
El 737
EL-737
LY 031537
LY-031537
ractopamine
ractopamine hydrochloride
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O
InChIInChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3
InChIKeyYJQZYXCXBBCEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.1X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Ractopamine CAS 97825-25-7: Analytical Reference Standard and β-Adrenergic Agonist Compound Specifications


Ractopamine (CAS 97825-25-7, hydrochloride salt CAS 90274-24-1) is a synthetic phenethanolamine β-adrenergic receptor (βAR) agonist that exhibits dual β1- and β2-adrenoceptor activity [1]. The compound is produced as a mixture of four stereoisomers (RR, RS, SR, SS), with the RR isomer demonstrating the highest receptor binding affinity (Kd values of 29 nM at β1AR and 26 nM at β2AR in cloned porcine receptors) [2]. Ractopamine hydrochloride is approved by the U.S. Food and Drug Administration as a feed additive for finishing swine (5–20 mg/kg feed) and confinement cattle (10–30 mg/kg feed) to enhance carcass leanness and improve feed efficiency [3]. The compound is available in multiple reference standard grades including USP Reference Standard, VETRANAL® analytical standard, and Cerilliant® certified reference material at defined concentrations (e.g., 1.0 mg/mL in methanol as free base) for LC-MS/MS and HPLC analytical applications .

Why Generic Substitution of Ractopamine with Alternative β-Agonists Introduces Quantifiable Analytical and Regulatory Risk


Substitution of ractopamine with alternative β-agonists such as clenbuterol, salbutamol, or zilpaterol introduces substantial analytical and regulatory variability due to differences in receptor binding kinetics, stereoisomer composition, immunoassay cross-reactivity profiles, and species-specific regulatory approval status. Ractopamine exhibits approximately 100-fold greater potency at the β1-adrenoceptor compared to salbutamol and ritodrine, yet only one-sixth to one-tenth the potency of salbutamol at the β2-adrenoceptor [1]. These receptor subtype selectivity differences preclude direct potency substitution. Additionally, ractopamine demonstrates remarkably low cross-reactivity (≤0.5%) in commercially available β-agonist enzyme immunoassay kits, whereas clenbuterol-positive samples produce robust signals in the same assay platforms [2]. Regulatory divergence further complicates substitution: ractopamine is approved for use in U.S. livestock production with established Codex MRLs of 10 μg/kg in muscle and 40 μg/kg in liver [3], while clenbuterol is prohibited for food-producing animal use in the United States and most international markets [4]. These quantitative and regulatory distinctions necessitate compound-specific analytical reference materials, validated detection methods, and supply chain documentation that cannot be satisfied through generic class-level substitution.

Quantitative Differentiation of Ractopamine CAS 97825-25-7: Comparative Evidence Guide for Scientific Selection


RR Stereoisomer Binding Affinity: 29 nM (β1) and 26 nM (β2) vs. RS, SR, and SS Isomers

Ractopamine's RR stereoisomer demonstrates markedly higher binding affinity for porcine β1- and β2-adrenoceptors compared to the other three stereoisomers present in the commercial racemic mixture. The RR isomer exhibits Kd values of 29 nM at β1AR and 26 nM at β2AR, representing approximately 16-fold higher affinity than the RS isomer at β1AR (463 nM) and approximately 124-fold higher than the SR isomer at β1AR (3,230 nM) [1]. The SS isomer shows negligible affinity with Kd values of 16,600 nM at β1AR and 3,530 nM at β2AR. This stereoselective binding directly correlates with functional activity: the RR isomer increases adenylyl cyclase activity 200–300% relative to basal rates through β2AR, while the RS and SS isomers exhibit no detectable activation [1].

Stereoisomer selectivity Receptor binding affinity β-adrenoceptor pharmacology

Feedlot Cattle Performance: Ractopamine (30 ppm) vs. Zilpaterol (6 ppm) vs. Clenbuterol (2 ppm)

In a 30-day feedlot trial with 48 Bonsmara steers, ractopamine administered at 30 ppm demonstrated distinct performance and meat quality outcomes compared to zilpaterol (6 ppm) and clenbuterol (2 ppm). Clenbuterol treatment produced the greatest dressed-out yields and most efficient growth rates but was associated with negative adaptation responses including reduced feed consumption during initial supplementation and significantly higher Warner-Bratzler shear force values (P<0.05), indicating reduced tenderness [1]. Zilpaterol exhibited intermediate effects on tenderness while providing superior carcass growth efficiency and yield without the adaptation problems observed with clenbuterol [1]. Ractopamine at 30 ppm demonstrated a more moderate effect profile that balances growth performance with acceptable meat quality parameters, making it the only β-agonist among the three that is approved for cattle production in multiple jurisdictions including the United States [1].

Growth performance Carcass characteristics Meat quality

Immunoassay Cross-Reactivity: Ractopamine ≤0.5% vs. Class-Wide β-Agonist Detection Kits

Ractopamine hydrochloride (LY31537) demonstrates exceptionally low cross-reactivity of less than 0.5% across six different commercially available β-agonist enzyme immunoassay kits from four different manufacturers, even at test solution concentrations as high as 1,000 ng/mL [1]. This negligible cross-reactivity stands in stark contrast to other β-agonists such as clenbuterol, which produce strong positive signals in the same kit platforms. In a separate study using polyclonal antibodies raised against ractopamine, the cross-reactivity with clenbuterol, salbutamol, and terbutaline was less than 0.01%, with the antiserum exhibiting an IC50 of approximately 5 ng/mL in indirect competitive ELISA [2].

Enzyme immunoassay Cross-reactivity Residue screening

Residue Depletion Kinetics: Ractopamine 5-Day Urinary Clearance vs. Salbutamol 7-Day

Comparative residue depletion studies in finishing pigs demonstrate that ractopamine exhibits more rapid urinary elimination than salbutamol. Following cessation of dietary supplementation, ractopamine residues become undetectable in urine, muscle, and adipose tissue after 5 days of withdrawal, whereas salbutamol requires a 7-day withdrawal period to achieve comparable residue clearance [1]. This 2-day differential in residue depletion kinetics translates to a 40% longer clearance time requirement for salbutamol-treated animals before entering the food supply chain.

Residue depletion Pharmacokinetics Withdrawal period

Analytical Method Efficiency: UPLC-MS/MS 7-Minute Run Time vs. GB/T 22286-2008 HPLC 26-Minute

A validated UPLC-MS/MS method for the simultaneous determination of ractopamine, clenbuterol, and salbutamol residues in meat products achieves a 73% reduction in chromatographic run time compared to the official Chinese GB/T 22286-2008 HPLC method. The UPLC-MS/MS method completes analysis in 7 minutes per sample versus 26 minutes for the legacy HPLC method, representing a time savings of 19 minutes per analytical run . In high-throughput laboratory settings, this translates to equivalent savings of 1,740 hours of instrument time, accompanied by reduced solvent consumption and simplified sample preparation procedures including optimized SPE clean-up and enzymatic hydrolysis steps .

LC-MS/MS UPLC Analytical method validation

Regulatory Maximum Residue Limits: Codex (10/40 μg/kg) vs. FDA (30/90 μg/kg) MRL Divergence

Ractopamine maximum residue limits (MRLs) exhibit significant divergence between international and U.S. regulatory frameworks, creating distinct compliance thresholds that affect analytical method sensitivity requirements and international trade documentation. The Codex Alimentarius Commission has established MRLs for ractopamine of 10 μg/kg (10 ppb) in cattle and pig muscle tissue and 40 μg/kg (40 ppb) in liver tissue [1]. In contrast, the U.S. Food and Drug Administration maintains higher allowable MRLs of 30 μg/kg (30 ppb) in muscle and 90 μg/kg (90 ppb) in liver [2]. This regulatory divergence represents a 3-fold difference in muscle tissue tolerances and a 2.25-fold difference in liver tissue tolerances.

Maximum residue limit Regulatory compliance Food safety

Ractopamine CAS 97825-25-7: Validated Application Scenarios for Analytical Reference Material Procurement


LC-MS/MS Method Development and Validation for Codex-Compliant Residue Monitoring

Ractopamine certified reference materials at defined concentrations (e.g., Cerilliant® 1.0 mg/mL in methanol) are essential for developing and validating LC-MS/MS methods capable of meeting Codex Alimentarius MRL compliance thresholds of 10 μg/kg in muscle and 40 μg/kg in liver [1]. Given that Codex MRLs are 3× more stringent than FDA MRLs for muscle tissue, method validation must demonstrate limit of quantification (LOQ) ≤5 μg/kg with acceptable recovery (95–104%) and precision (CV ≤10%) as established in published validation studies [2]. The UPLC-MS/MS platform achieving 7-minute run times per sample is specifically applicable to high-throughput laboratory environments requiring Codex-level sensitivity for international trade compliance.

Ractopamine-Specific Immunoassay Kit Quality Control and Cross-Reactivity Verification

Due to ractopamine's exceptionally low cross-reactivity (≤0.5%) with standard β-agonist screening kits [3], laboratories performing ractopamine residue screening must utilize ractopamine-specific immunoassays or ELISA platforms. The validated polyclonal antibody with IC50 of 5 ng/mL and <0.01% cross-reactivity to clenbuterol, salbutamol, and terbutaline [4] provides a benchmark for quality control of commercial ractopamine ELISA kits. Ractopamine hydrochloride analytical reference standards serve as essential positive controls and calibration materials for verifying kit performance, establishing standard curves, and conducting lot-to-lot consistency testing.

Stereoisomer-Specific Analytical Characterization for Research-Grade Applications

For research applications investigating β-adrenoceptor pharmacology or structure-activity relationships, the stereoisomer composition of ractopamine reference materials is critical. The RR stereoisomer exhibits Kd values of 29 nM (β1AR) and 26 nM (β2AR), representing 16× to 572× higher binding affinity than other stereoisomers depending on receptor subtype [5]. Commercial ractopamine reference materials are racemic mixtures containing all four stereoisomers; analytical characterization certificates should specify isomeric composition or enantiomeric purity when stereoisomer-specific activity is required. This scenario is particularly relevant for academic and pharmaceutical research investigating β-agonist receptor pharmacology where stereoisomer-specific effects on adenylyl cyclase activation (RR isomer: 200–300% activation; RS and SS isomers: no detectable activation) [5] may confound experimental interpretation.

Regulatory Compliance Testing for Multi-Jurisdictional Supply Chains

Given the regulatory divergence between FDA MRLs (30 μg/kg muscle, 90 μg/kg liver) and Codex MRLs (10 μg/kg muscle, 40 μg/kg liver) [6], analytical laboratories supporting international meat trade require ractopamine reference materials suitable for validating methods at both compliance thresholds. The 3-fold difference in muscle tissue MRLs necessitates that method LOQ be validated at ≤5 μg/kg for Codex markets versus ≤15 μg/kg for domestic U.S. markets. Additionally, some jurisdictions require measurement of total ractopamine (parent + glucuronide conjugates), which yields numerically higher values and may trigger MRL exceedances even when parent ractopamine levels are compliant [6]. Certified reference standards with documented purity, concentration accuracy, and traceability to USP or EP pharmacopeial standards are required for generating defensible quantitative data in this regulatory environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ractopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.